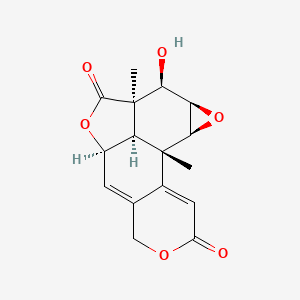

Wentilactone A

Description

Structure

3D Structure

Properties

CAS No. |

76235-83-1 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

(1S,2S,4R,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione |

InChI |

InChI=1S/C16H16O6/c1-15-7-4-9(17)20-5-6(7)3-8-11(15)16(2,14(19)21-8)12(18)10-13(15)22-10/h3-4,8,10-13,18H,5H2,1-2H3/t8-,10-,11-,12+,13-,15-,16-/m1/s1 |

InChI Key |

UBQJSYFOVWBSFP-XUBUYMCTSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]3[C@@H](C=C4COC(=O)C=C4[C@]3([C@H]5[C@@H]([C@@H]1O)O5)C)OC2=O |

Canonical SMILES |

CC12C3C(C=C4COC(=O)C=C4C3(C5C(C1O)O5)C)OC2=O |

Origin of Product |

United States |

Isolation and Origin of Wentilactone a

Wentilactone A is a secondary metabolite produced by the fungus Aspergillus wentii. Notably, it has been isolated from strains of this fungus found in unique marine environments. For instance, Aspergillus wentii EN-48 was isolated from the marine brown alga Sargassum sp. banglajol.infonih.gov. Another producing strain, Aspergillus wentii SD-310, was obtained from a deep-sea sediment sample researchgate.netnih.govmdpi.com. Research has also identified Aspergillus dimorphicus, another marine-derived fungus isolated from deep-sea sediment, as a producer of wentilactones. nih.govdntb.gov.uamdpi.commdpi.com

Bioproduction of Wentilactone a

Comparative Analysis of Static versus Shaking Cultures

Initial investigations into the fermentation conditions for wentilactone production revealed a critical factor: the method of cultivation. It was discovered that Wentilactone A and its analogue, Wentilactone B, were almost exclusively produced in static cultures. mdpi.com In contrast, shaking cultures yielded almost no detectable levels of these compounds. nih.govmdpi.com This suggests that the biosynthetic pathways for wentilactones in Aspergillus species may be sensitive to shear stress or that the oxygen transfer rates in shaking cultures are not conducive to their production. mdpi.comorbitalshakers.net This foundational finding established static fermentation as the baseline method for all subsequent optimization efforts. nih.govmdpi.comkoreascience.kr

Primary Isolation from Endophytic Fungi: Aspergillus wentii EN-48

Elicitation Strategies for Enhanced Biosynthesis of Wentilactones

To further boost the production of wentilactones, researchers have turned to elicitation, a strategy that involves adding small amounts of stress-inducing compounds to the culture medium to trigger or enhance the production of secondary metabolites. researchgate.netmdpi.com

The application of various small-molecule elicitors has been tested to stimulate wentilactone biosynthesis in Aspergillus dimorphicus under optimized static culture conditions. nih.gov These elicitors are thought to induce epigenetic changes or mimic stress signals, thereby activating silent or low-level biosynthetic gene clusters. researchgate.netmdpi.com

A variety of compounds were introduced to the culture at different time points to assess their impact on wentilactone production. The results indicated that the addition of certain chemical elicitors could indeed stimulate an increase in wentilactone yields. nih.govdntb.gov.ua

| Elicitor | Concentration | Effect on Wentilactone Production |

| Methanol (MeOH) | 3% | Stimulated production |

| Ethanol (EtOH) | 3% | Tested |

| Dimethylsulfoxide (DMSO) | 3% | Tested |

| 5-azacytidine (5-AC) | 100 µM | Tested |

| Suberohydroxamic acid (SBHA) | 100 µM | Tested |

| Methyl jasmonate (MeJA) | 100 µM | Tested |

| This table summarizes the small-molecule elicitors tested for their capacity to stimulate wentilactone production in Aspergillus dimorphicus cultures. nih.gov |

Optimization of Fermentation Parameters

Beyond elicitation, fine-tuning the physical and chemical parameters of the fermentation process is crucial for maximizing product yield.

To systematically optimize the culture conditions for wentilactone production, Response Surface Methodology (RSM) was employed. nih.govdntb.gov.uaresearchgate.net RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. plos.orgnih.govresearchgate.net In the case of Aspergillus dimorphicus, single-factor experiments first identified salinity, initial pH, and culture time as having a significant influence on wentilactone production. nih.gov

Subsequently, a Box-Behnken design, a type of RSM, was used to evaluate the interactions between these three key factors and to determine their optimal levels. nih.gov This statistical approach allows for the modeling of a complex response surface to predict the conditions that will result in the maximum yield. plos.org

The optimization process led to a predicted 11-fold increase in the yields of Wentilactone A and B, to 13.4 mg/L and 6.5 mg/L, respectively. nih.govdntb.gov.uamdpi.com

The final step in validating the optimized fermentation conditions is to ensure that the results are reproducible on a larger scale. The optimal conditions for wentilactone production determined through RSM were verified by scaling up the fermentation process. nih.govdntb.gov.uamdpi.com The experimental yields obtained in these larger-scale fermentations were closely aligned with the values predicted by the RSM model, confirming the success and reliability of the optimization strategy. nih.govdntb.gov.ua This verification is a critical step in demonstrating the practical applicability of the developed fermentation protocol for producing wentilactones for further research and potential applications. nih.govresearchgate.net

Synthetic Chemistry and Structural Modification of Wentilactone a

Total Synthesis Approaches for Wentilactone A and Related Norditerpenoid Dilactones

The total synthesis of Wentilactone A and other related norditerpenoid dilactones presents a considerable challenge to synthetic chemists due to their densely functionalized and stereochemically rich tetracyclic framework. nih.gov This core structure typically consists of a 6/6/6/5 ring system, incorporating both a γ-lactone and a δ-lactone. nih.govrsc.org

Strategies Employing Common Precursors (e.g., 3β-hydroxydilactone)

A significant breakthrough in the synthesis of Wentilactone A and its congeners was the development of a strategy utilizing a common precursor, which allows for divergent synthesis of various A-ring functionalized norditerpenoid dilactones. rsc.orgrsc.org One such pivotal intermediate is 3β-hydroxydilactone. rsc.orgresearchgate.netresearchgate.net

The first total syntheses of Wentilactone A and Wentilactone B were achieved employing 3β-hydroxydilactone as a key common precursor. rsc.orgrsc.org This precursor itself was derived from the well-known (S)-Wieland-Miescher ketone, highlighting a strategic approach that builds complex natural products from readily available starting materials. rsc.org This common intermediate strategy has proven to be highly effective, enabling the synthesis of not only Wentilactone A and B, but also other natural congeners such as asperolide B and CJ-14445. rsc.org

A collective synthesis effort further demonstrated the utility of 3β-hydroxydilactone by preparing 31 norditerpenoid dilactone derivatives with diverse functionalizations on both the A- and C-rings. researchgate.net This approach underscores the efficiency of using a common precursor to generate a library of related compounds for biological evaluation. researchgate.net

Key Methodological Advancements in Cyclization Reactions

The construction of the complex tetracyclic core of norditerpenoid dilactones has spurred the development and application of advanced cyclization methodologies.

Manganese(III)-mediated radical cyclization has emerged as a powerful tool in the synthesis of complex natural products, including the precursors to Wentilactone A. acs.orgnih.gov This method facilitates the formation of cyclic structures through an oxidative free-radical pathway. nih.govthieme-connect.debrandeis.edu In the context of norditerpenoid dilactone synthesis, a key application involves the construction of the bicyclic skeleton. acs.org This reaction has been successfully used in the synthesis of A-ring-functionalized podolactones, which are structurally related to Wentilactone A. acs.org The use of manganese(III) acetate (B1210297) can promote the cyclization of alkenes to form γ-lactones, a crucial structural motif in these molecules. thieme-connect.de

Palladium(II)-mediated reactions have also played a crucial role in the synthesis of the norditerpenoid dilactone skeleton. acs.orgresearchgate.net A notable advancement is the development of a palladium(II)-mediated bislactonization reaction. acs.org This key step allows for the transformation of a bicyclic intermediate into the full tetracyclic podolactone framework. acs.org Specifically, the bislactonization of a corresponding conjugate diene has been effectively employed. acs.org This methodology represents a significant strategic innovation for constructing the dual lactone system characteristic of this class of compounds. acs.orgresearchgate.net

Rational Design and Synthesis of Wentilactone A Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the relationship between the chemical structure of Wentilactone A and its biological activity, researchers have rationally designed and synthesized a variety of derivatives. researchgate.netnih.govrsc.org These studies are crucial for identifying the key structural features responsible for its therapeutic potential and for developing new analogues with improved properties. nih.gov

Targeted Functionalization and Modification of Core Ring Systems (e.g., A-ring, C-ring)

Systematic modifications of the A-ring and C-ring of the Wentilactone A scaffold have been a primary focus of SAR studies. researchgate.net Starting from the common precursor, 3β-hydroxydilactone, a range of derivatives with different functionalities on the A- and C-rings have been prepared. researchgate.netresearchgate.net

A-Ring Modifications: The A-ring of Wentilactone A, which bears a 3β-hydroxyl group, has been a key target for modification. researchgate.net Synthetic efforts have focused on introducing various functional groups to probe their effect on bioactivity. For instance, derivatives with a 1,2-β-epoxide or a 2,3-β-epoxide on the A-ring have been synthesized. researchgate.net The introduction of unsaturation and ketones within the A-ring has also been explored. researchgate.net

C-Ring Modifications: The C-ring has also been subjected to structural modifications. researchgate.net These modifications often involve transformations of the functionalities originating from the precursor. The ability to selectively modify both the A and C-rings has provided a valuable platform for generating a diverse set of analogues for comprehensive SAR studies. researchgate.netresearchgate.net

The table below summarizes some of the key synthetic transformations and resulting derivatives of Wentilactone A.

| Precursor/Intermediate | Reagents/Conditions | Ring Modified | Key Functional Group Introduced/Modified | Resulting Compound/Derivative Type | Reference |

| 3β-hydroxydilactone | Multiple steps | A-ring | 1,2-double bond, 3-keto | Δ¹,²-3-keto derivative | researchgate.net |

| 3β-hydroxydilactone | m-CPBA | A-ring | 2,3-α-epoxide | 2,3-α-epoxy derivative | researchgate.net |

| Δ¹,²-3β-ol derivative | m-CPBA | A-ring | 1,2-β-epoxide | 1,2-β-epoxy derivative | researchgate.net |

| Bromohydrin intermediate | MeONa | A-ring | 2,3-β-epoxide | Asperolide B (2,3-β-epoxy derivative) | rsc.org |

| 3β-hydroxydilactone | Barton radical deoxygenation | A-ring | Deoxygenation at C-3 | CJ-14445 (A-ring-non-functionalized) | rsc.org |

These synthetic endeavors have not only provided access to the natural product itself but have also laid the groundwork for a deeper understanding of the structural requirements for the biological activity of Wentilactone A and related norditerpenoid dilactones.

Synthesis of Analogues with Varied Structural Features

The synthesis of analogues of Wentilactone A has been a significant area of research, aimed at exploring the structure-activity relationships (SAR) of this class of norditerpenoid dilactones. These efforts have largely focused on modifications of the A- and C-rings, utilizing common synthetic precursors.

A key strategy for generating analogues involves starting with a common precursor, 3β-hydroxydilactone, which can be derived from (S)-Wieland–Miescher ketone. rsc.orgrsc.org This approach allows for the convenient introduction of various functionalities on the A-ring. rsc.orgrsc.org For instance, the total syntheses of Wentilactone A and B, along with other natural congeners like asperolide B, CJ-14445, and an unnamed natural congener, have been accomplished using this common precursor strategy. rsc.orgrsc.org

One study detailed the preparation of 31 norditerpenoid dilactone derivatives with functional groups on both the A- and C-rings, starting from the 3β-hydroxydilactone precursor. researchgate.net Modifications on the A-ring included the introduction of a 3-ketone, a 3α-hydroxyl group, and epoxides at the 1,2- and 2,3-positions. researchgate.net For modifications on the C-ring, the C14-hemiacetal was a key intermediate, which could be further acetylated. researchgate.net

The synthesis of these analogues often involves a series of strategic chemical transformations. For example, the Dess-Martin oxidation of the 3β-hydroxyl group leads to the corresponding 3-ketone. researchgate.net The stereoselective reduction of this ketone can yield the 3α-hydroxyl epimer. researchgate.net Epoxidation of double bonds in the A-ring, for instance using m-chloroperoxybenzoic acid (m-CPBA), has been used to introduce epoxide functionalities. rsc.orgresearchgate.net The synthesis of C-ring analogues has involved the use of selenium dioxide (SeO₂) to introduce a hydroxyl group at C-14, forming a hemiacetal. researchgate.net

Preclinical Evaluation of Cytotoxic Potencies of Synthetic Derivatives

The synthetic analogues of Wentilactone A have been subjected to preclinical evaluation to determine their cytotoxic activities against various cancer cell lines. These studies are crucial for understanding the structure-activity relationships and identifying more potent and selective anticancer agents.

A study that synthesized a collection of 31 norditerpenoid dilactone derivatives evaluated their cytotoxicity against four human cancer cell lines: MHCC-97H (hepatocellular carcinoma), U87 (glioblastoma), A549 (lung carcinoma), and MCF-7 (breast cancer). researchgate.net The results highlighted that derivatives possessing both a 3β-hydroxyl group and a β-epoxide at either the 1,2- or 2,3-position exhibited promising inhibitory activities, with IC₅₀ values in the range of 1.0–6.5 μM. researchgate.net

Specifically, certain structural modifications were found to significantly influence cytotoxic potency. For example, the presence of 1,2-β-epoxides or 2,3-β-epoxides in conjunction with a 3β-OH group led to potent cytotoxicity. researchgate.net In contrast, derivatives with a 3-ketone functionality showed weaker activity. researchgate.net The methylation of the 3β-hydroxyl group also resulted in a decrease in activity. researchgate.net

Wentilactone A itself has been shown to induce G2/M phase arrest and apoptosis in human lung carcinoma cells. nih.gov Wentilactone B has demonstrated inhibitory effects on the proliferation and migration of human hepatoma SMMC-7721 cells. nih.gov The cytotoxic activities of Wentilactone A and B have been evaluated against a panel of cancer cell lines, showing moderate cytotoxicity. frontiersin.org

Below is a table summarizing the cytotoxic potencies (IC₅₀ values in μM) of selected Wentilactone A derivatives against various cancer cell lines.

| Compound | MHCC-97H | U87 | A549 | MCF-7 | HeLa | HepG2 | MDA-MB-231 | NCI-H460 | SMMC-7721 | SW1990 |

| Wentilactone A | Moderate | Moderate frontiersin.org | Moderate frontiersin.org | Moderate frontiersin.org | Moderate frontiersin.org | Moderate frontiersin.org | ||||

| Wentilactone B | Moderate | Moderate frontiersin.org | Moderate frontiersin.org | Moderate frontiersin.org | 18.96 researchgate.net | Moderate frontiersin.org | ||||

| Derivative with 3β-OH and 1,2-β-epoxide | 2.8 | 3.5 | 4.5 | |||||||

| Derivative with 3β-OH and 2,3-β-epoxide | 1.0-6.5 | 1.0-6.5 | 1.0-6.5 | 1.0-6.5 |

Structural Revisions of Related Wentilactone Congeners (e.g., Wentilactone B)

The initial structural elucidation of natural products can sometimes be challenging, leading to incorrect assignments that are later revised through chemical synthesis and more detailed spectroscopic analysis. This has been the case for Wentilactone B, a congener of Wentilactone A.

Wentilactone B was originally isolated along with Wentilactone A from the fungus Aspergillus wentii. rsc.org Based on ¹H and ¹³C NMR analysis, its structure was initially proposed to be the 3β-hydroxy derivative of the Wentilactone skeleton. rsc.org

However, in 2002, a research group synthesized the proposed structure of Wentilactone B. acs.orgacs.orgnih.gov Upon comparing the NMR data of the synthetic compound with that of the natural Wentilactone B, they found significant discrepancies. acs.org This led them to conclude that the original structure assigned to Wentilactone B was incorrect. acs.orgacs.org Based on a detailed analysis of high-resolution NMR spectra of the natural sample, they proposed a revised structure where the hydroxyl group was relocated to the 2α-position. acs.org This reassignment was supported by comparing the NMR data with that of 2α-hydroxynagilactone F. acs.org

Further investigation by another group in 2009 re-examined the NMR data and suggested a β-configuration for the 2-OH group. rsc.org The definitive total synthesis of Wentilactone B, confirming its correct structure, was reported more recently, solidifying the revised structural assignment. rsc.orgrsc.org An X-ray structure for Wentilactone B has also been reported, providing conclusive evidence for its structure. acs.org This process of structural revision underscores the crucial role of total synthesis in verifying the structures of complex natural products.

Mechanistic Investigations of Wentilactone A S Biological Activities in Preclinical Models

Elucidation of Cellular Proliferation and Survival Pathway Modulation

Wentilactone A, a tetranorditerpenoid derived from the marine fungus Aspergillus wentii, has demonstrated significant effects on the fundamental cellular processes of proliferation and survival in preclinical cancer models. Mechanistic studies have revealed its ability to modulate key signaling pathways that govern cell division and programmed cell death. Research indicates that Wentilactone A can trigger G2/M phase arrest and apoptosis related to the mitochondria in human lung carcinoma cell lines. dntb.gov.uaresearchgate.netnih.gov The compound's influence is primarily mediated through the excessive activation of the Ras/Raf/ERK/p53-p21 signaling cascade. dntb.gov.uaresearchgate.netnih.gov

Induction of Cell Cycle Arrest

Wentilactone A has been shown to inhibit cancer cell growth by inducing a halt in the cell cycle, specifically at the G2/M transition phase. researchgate.net This arrest prevents cells from entering mitosis, thereby curbing their proliferation.

Treatment of human lung carcinoma cells (NCI-H460 and NCI-H446) with Wentilactone A leads to a progressive accumulation of cells in the G2/M phase of the cell cycle. researchgate.net For instance, after a 48-hour treatment, the proportion of NCI-H460 cells in the G2/M phase increased approximately threefold, from 10.44% in control cells to 29.34%. researchgate.net A similar, though less pronounced, effect was observed in NCI-H446 cells, with an increase from 5.43% to 13.16%. researchgate.net This accumulation is associated with a time-dependent decrease in the expression of key proteins that regulate the G2/M transition, including Cyclin B1 and Cdc2 (also known as CDK1). researchgate.netscbt.com The Cyclin B1/Cdc2 complex is a crucial component of the maturation-promoting factor (MPF), which is essential for entry into mitosis. atlasgeneticsoncology.org Wentilactone A treatment has been observed to cause a time-dependent decrease in the protein expression of both Cyclin B1 and Cdc2. researchgate.net

The G2/M arrest induced by Wentilactone A is intricately linked to its modulation of critical cell cycle checkpoint proteins. The compound has been shown to activate the tumor suppressor protein p53 and increase the expression of its downstream target, p21. dntb.gov.uaresearchgate.net The activation of p53 is a key event, as it can transcriptionally activate the p21 gene, whose protein product is a potent inhibitor of cyclin-dependent kinases, thereby leading to cell cycle arrest. researchgate.net

Studies have demonstrated that Wentilactone A treatment leads to a significant, time-dependent phosphorylation of p53 at serine 15 in lung carcinoma cells. researchgate.net This phosphorylation enhances the stability and activity of p53. researchgate.net The subsequent accumulation of p21 contributes to the G2/M arrest. researchgate.net Furthermore, the expression of CDC25C, a phosphatase that activates the Cyclin B1/Cdc2 complex by dephosphorylating Cdc2, is also affected. researchgate.netmdpi.com Research has shown a decrease in the total protein levels of CDC25C following treatment with Wentilactone A. researchgate.net This reduction in CDC25C, along with the decreased levels of Cyclin B1 and Cdc2, provides a multi-pronged mechanism for the induction of G2/M phase arrest. researchgate.net

Table 1: Effect of Wentilactone A on Cell Cycle Regulatory Proteins in NCI-H460 Cells

| Protein | Effect of Wentilactone A Treatment | Implication for Cell Cycle | Reference |

| p-p53 (Ser 15) | Increased phosphorylation and accumulation | Activation of p53 pathway | researchgate.net |

| p21 | Increased expression | Inhibition of CDK, leading to arrest | researchgate.net |

| Cyclin B1 | Decreased protein expression | Inhibition of MPF formation | researchgate.net |

| Cdc2 (CDK1) | Decreased protein expression | Inhibition of MPF formation | researchgate.net |

| CDC25C | Decreased protein expression | Prevents activation of Cdc2 | researchgate.net |

Mechanisms Underlying Apoptosis Induction

In addition to halting cell proliferation, Wentilactone A actively induces programmed cell death, or apoptosis, in cancer cells. The primary mechanism identified is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netplos.org

The intrinsic apoptosis pathway is initiated by cellular stress and converges on the mitochondria. jejunu.ac.kr Wentilactone A treatment has been shown to trigger mitochondrial-related apoptosis. researchgate.netnih.gov A key event in this process is the disruption of the mitochondrial membrane potential. ionbiosciences.com The activation of p53 by Wentilactone A plays a crucial role here, as activated p53 can upregulate pro-apoptotic members of the Bcl-2 family, such as Bax, and downregulate anti-apoptotic members, like Bcl-2. researchgate.netfrontiersin.org This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. researchgate.netjejunu.ac.kr Studies have shown that Wentilactone A treatment results in decreased levels of Bcl-2 and increased levels of Bax. researchgate.net

The release of cytochrome c from the mitochondria initiates a cascade of enzymatic reactions involving a family of proteases called caspases. jejunu.ac.kr Cytochrome c, in the cytosol, associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase, Caspase-9. jejunu.ac.kr Activated Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3. jejunu.ac.kr Research has confirmed that Wentilactone A-induced apoptosis involves the activation of this caspase cascade. researchgate.net The activation of effector caspases leads to the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP). researchgate.net The cleavage of PARP is a hallmark of apoptosis and was observed in cells treated with Wentilactone A. researchgate.netresearchgate.net

Table 2: Markers of Wentilactone A-Induced Intrinsic Apoptosis

| Apoptotic Marker | Observation after Wentilactone A Treatment | Role in Apoptosis | Reference |

| Bcl-2 | Decreased expression | Anti-apoptotic protein, inhibited | researchgate.net |

| Bax | Increased expression | Pro-apoptotic protein, activated | researchgate.net |

| Cleaved Caspase-9 | Increased levels | Initiator caspase, activated | researchgate.net |

| Cleaved Caspase-3 | Increased levels | Effector caspase, activated | researchgate.net |

| Cleaved PARP | Increased levels | Substrate of effector caspases, indicates execution phase | researchgate.netresearchgate.net |

Role of Cytochrome c Release

Wentilactone A's induction of apoptosis is linked to the mitochondrial or intrinsic apoptotic pathway. nih.gov A critical event in this cascade is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. Among these factors, cytochrome c is paramount. In studies involving related compounds like Wentilactone B, treatment of cancer cells led to the detectable release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is a key indicator of the activation of the intrinsic apoptosis pathway. nih.gov The translocation of cytochrome c is regulated by the Bcl-2 family of proteins. mdpi.com The pro-apoptotic members, such as Bax, promote its release, while anti-apoptotic members, like Bcl-2, inhibit it. mdpi.commdpi.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. mdpi.complos.org This sets off a cascade of effector caspase activation (e.g., caspase-3), ultimately leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death. plos.org The induction of mitochondrial-related apoptosis by Wentilactone A in lung carcinoma cells suggests that the release of cytochrome c is an essential mechanistic step in its mode of action. nih.gov

Inhibition of Cell Clonogenicity

A fundamental characteristic of cancer cells is their ability to proliferate indefinitely and form colonies from a single cell. The capacity of a therapeutic agent to inhibit this clonogenic survival is a key measure of its potential efficacy. Wentilactone A has demonstrated a significant ability to inhibit the colony-forming capacity of human lung carcinoma cells. researchgate.net In preclinical studies using NCI-H460 (large cell lung cancer) and NCI-H446 (small cell lung cancer) cell lines, Wentilactone A reduced the clonogenicity of both cancer cell types in a concentration-dependent manner. researchgate.net This finding indicates that Wentilactone A not only halts cell proliferation but also effectively suppresses the ability of individual cancer cells to propagate and form new tumors, a crucial attribute for an anticancer agent. researchgate.net

Table 1: Effect of Wentilactone A on Cell Clonogenicity This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Observation | Finding | Citation |

|---|---|---|---|---|

| NCI-H460 | Large Cell Lung Cancer | Reduced ability of single cells to grow into a colony. | Clonogenicity was reduced in a concentration-dependent manner. | researchgate.net |

Identification and Characterization of Specific Molecular Targets and Signaling Pathways

Ras/Raf/ERK Signaling Cascade Interrogation

The Ras/Raf/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival, has been identified as a primary target of Wentilactone A. researchgate.netspandidos-publications.com While this pathway is often associated with promoting cancer cell growth, its excessive or sustained activation can paradoxically lead to cell cycle arrest and apoptosis. spandidos-publications.comspandidos-publications.com Research demonstrates that Wentilactone A functions as a novel antitumor agent by excessively activating the Ras/Raf/ERK pathway, thereby inducing G2/M phase arrest and apoptosis in human lung carcinoma cells. nih.govspandidos-publications.com This mechanism has also been observed with other chemotherapeutic agents, suggesting it is a viable strategy for cancer treatment. spandidos-publications.commdpi.com

Direct Binding and Accumulation of HRas-GTP

The Ras family of small GTPases (including HRas, KRas, and NRas) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov Mechanistic studies have revealed that Wentilactone A directly targets the active, GTP-bound form of HRas. nih.govresearchgate.net Molecular docking analyses initially suggested that Wentilactone A could bind to HRas-GTP. nih.govresearchgate.net This hypothesis was subsequently confirmed using surface plasmon resonance (SPR), which measured the direct binding affinity between the compound and the protein. nih.govresearchgate.net This interaction causes the accumulation of HRas-GTP, effectively locking the protein in its "on" state and leading to hyperactivation of downstream signaling. nih.govresearchgate.net

Table 2: Binding Affinity of Wentilactone A to HRas Protein States This table is interactive. You can sort and filter the data.

| Protein State | Binding Analysis Method | Observation | Citation |

|---|---|---|---|

| HRas-GTP | Surface Plasmon Resonance (SPR) | Confirmed direct binding affinity. | nih.govresearchgate.net |

| HRas-GTP | Molecular Docking | Predicted interaction between Wentilactone A and HRas-GTP. | nih.govresearchgate.net |

Activation Dynamics of Raf and ERK Effectors

The accumulation of active HRas-GTP induced by Wentilactone A leads to the recruitment and activation of its downstream effectors. nih.gov The immediate effector of Ras is the Raf kinase. mdpi.com Studies show that treatment with Wentilactone A increases the levels of phosphorylated (active) c-Raf. researchgate.net This, in turn, leads to the phosphorylation and activation of the subsequent kinases in the cascade, MEK and ultimately ERK. nih.gov The increased phosphorylation of ERK is a consistent finding in cells treated with Wentilactone A. researchgate.net The crucial role of this cascade was confirmed in experiments where the knockdown of HRas using small interfering RNA (siRNA) not only prevented the accumulation of HRas-GTP but also halted the subsequent activation of both Raf and ERK. nih.govsigmaaldrich.com

Interplay with p53-p21 Pathway

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis, often activated in response to cellular stress. The excessive signaling flowing from the hyperactivated Ras/Raf/ERK cascade has been shown to engage the p53 pathway. nih.govspandidos-publications.com Treatment with Wentilactone A leads to the activation of p53 and a subsequent increase in the expression of its downstream target, the cyclin-dependent kinase inhibitor p21. nih.gov The p53-p21 axis is instrumental in mediating the G2/M cell cycle arrest observed in treated cells. nih.govmdpi.com The direct link between these pathways was established through several key findings. Firstly, inhibitors of ERK were able to block the apoptosis and G2/M arrest induced by Wentilactone A. nih.gov Secondly, and more definitively, the knockdown of HRas with siRNA abolished not only Raf and ERK activation but also p53 activation and p21 accumulation. nih.govsigmaaldrich.com These results demonstrate a clear, sequential signaling pathway where Wentilactone A's binding to HRas-GTP leads to excessive Ras/Raf/ERK signaling, which in turn activates the p53-p21 pathway to exert its anti-proliferative effects. nih.gov

NF-κB/ECM1 Signaling Axis Modulation in Cisplatin (B142131) Resistance Reversal

Preclinical research has identified Wentilactone A as a compound capable of reversing cisplatin resistance, particularly in models of ovarian and non-small cell lung cancer. nih.govmdpi.com The underlying mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Extracellular Matrix Protein 1 (ECM1) signaling axis. mdpi.comfrontiersin.org Cisplatin treatment can inadvertently activate the NF-κB pathway, leading to chemoresistance. nih.govresearchgate.net Wentilactone A counters this effect by suppressing this pathway, thereby blocking the expression of downstream effectors like ECM1 that contribute to drug resistance. nih.govmdpi.com

Inhibition of Upstream IKK/IκB Phosphorylation

Wentilactone A targets the classical NF-κB activation pathway. nih.gov This pathway's activation hinges on the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB, IκBα. nih.govfrontiersin.org This phosphorylation event signals IκBα for degradation, releasing NF-κB to enter the nucleus and initiate the transcription of target genes. nih.gov Studies have demonstrated that Wentilactone A inhibits the phosphorylation of the upstream kinases IKKα/β and their substrate IκBα in both in vitro cell lines and in vivo mouse tumor tissues. nih.govoaes.cc By preventing the phosphorylation of these key upstream molecules, Wentilactone A effectively halts the activation and nuclear translocation of NF-κB. nih.govmdpi.comoaes.cc

Downregulation of Extracellular Matrix Protein 1 (ECM1) Expression

A significant downstream target of the NF-κB pathway implicated in cisplatin resistance is the secretory glycoprotein (B1211001) Extracellular Matrix Protein 1 (ECM1). nih.govmdpi.com High expression of ECM1 is associated with promoting cisplatin resistance. mdpi.comresearchgate.net Research has shown that NF-κB directly regulates the transcription of the ECM1 gene. mdpi.comresearchgate.net By inhibiting the NF-κB pathway, Wentilactone A leads to a marked downregulation of ECM1 expression. nih.govmdpi.com This reduction in ECM1 is a key factor in reversing cisplatin resistance in cancer cells. mdpi.comoaes.cc

| Target Molecule | Effect of Wentilactone A | Pathway | Cellular Outcome |

| Phospho-IKKα/β | Inhibition | NF-κB Signaling | Blocks NF-κB activation |

| Phospho-IκBα | Inhibition | NF-κB Signaling | Prevents NF-κB release |

| ECM1 | Downregulation | NF-κB/ECM1 Axis | Reversal of cisplatin resistance |

IGF-1R/IRS1/PI3K/AKT/Nrf2/AKR1C1 Pathway in Small Cell Lung Cancer Apoptosis

In small cell lung cancer (SCLC), Wentilactone A has been shown to induce apoptosis by targeting a complex signaling cascade. nih.govnih.gov This pathway involves the insulin-like growth factor 1 receptor (IGF-1R), insulin (B600854) receptor substrate 1 (IRS1), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), nuclear factor erythroid 2-related factor 2 (Nrf2), and aldo-keto reductase family 1 member C1 (AKR1C1). nih.govspandidos-publications.com Wentilactone A treatment was found to significantly reduce the phosphorylated levels of IGF-1R, IRS-1, PI3K, AKT, and Nrf2 in SCLC cells. nih.gov

Targeting of Aldehyde Reductase Family 1 Member C1 (AKR1C1) Gene

A key molecular target of Wentilactone A in SCLC is the aldo-keto reductase family 1 member C1 (AKR1C1), an enzyme linked to cancer cell proliferation and chemoresistance. nih.govfrontiersin.org Bioinformatics analyses, along with RT-qPCR and western blot, have confirmed that AKR1C1 is a target gene of Wentilactone A. nih.govnih.gov Treatment with Wentilactone A leads to a significant reduction in both the mRNA and protein levels of AKR1C1. nih.govscite.ai The expression of AKR1C1 is regulated by the upstream Nrf2 transcription factor, which itself is controlled by the IGF-1R/IRS1/PI3K/AKT signaling pathway. nih.govmdpi.com By inhibiting this entire cascade, Wentilactone A effectively suppresses AKR1C1 expression. nih.gov

Downstream Effects on c-FLIP and Caspase-3

The inhibition of the AKR1C1 pathway by Wentilactone A triggers downstream events that promote apoptosis. nih.gov One critical protein affected is the cellular FLICE-like inhibitory protein (c-FLIP), an anti-apoptotic regulator. nih.govciteab.com Overexpression of AKR1C1 has been shown to promote the expression of c-FLIP. nih.gov Wentilactone A treatment decreases the expression of c-FLIP in SCLC cell lines in a time-dependent manner. nih.gov The downregulation of c-FLIP facilitates the activation of executioner caspases. nih.gov Consequently, a significant increase in the levels of cleaved Caspase-3, a key marker of apoptosis, is observed following Wentilactone A treatment. nih.gov This demonstrates that Wentilactone A induces apoptosis in SCLC cells by modulating the AKR1C1/c-FLIP/Caspase-3 axis. nih.govspandidos-publications.com

| Pathway Component | Effect of Wentilactone A | Cellular Outcome |

| p-IGF-1R/p-IRS1/p-PI3K/p-AKT/p-Nrf2 | Inhibition | Pathway Inhibition |

| AKR1C1 | Downregulation | Apoptosis Induction |

| c-FLIP | Downregulation | Apoptosis Induction |

| Cleaved Caspase-3 | Upregulation | Apoptosis Execution |

Modulation of Tumor Microenvironment Components (Preclinical Focus)

The tumor microenvironment (TME) is a complex ecosystem of cells and extracellular components that plays a critical role in tumor progression and therapeutic resistance. biomedpharmajournal.orgfrontiersin.org Preclinical evidence suggests that Wentilactone A can modulate the TME, contributing to its anti-cancer effects. mdpi.comnih.gov A key mechanism is its ability to interfere with the signaling between cancer cells and stromal cells within the TME. nih.govmdpi.com

Research has shown that the secreted protein ECM1, which is downregulated by Wentilactone A, is a critical factor in remodeling the TME. nih.gov High levels of ECM1 secreted by cancer cells can activate normal fibroblasts (NFs), causing them to transform into cancer-associated fibroblasts (CAFs). nih.govmdpi.com CAFs are known to support tumor growth, progression, and drug resistance. nih.govbiomedpharmajournal.org By inhibiting NF-κB signaling to reduce ECM1 secretion, Wentilactone A blocks this transformation of NFs into CAFs. nih.govfrontiersin.org This action disrupts the supportive network for the tumor, highlighting that Wentilactone A targets both the tumor cells directly and the surrounding microenvironment to overcome chemoresistance. nih.govmdpi.com

Impact on Cisplatin Resistance through Microenvironmental Remodeling

Wentilactone A, a tetranorditerpenoid isolated from marine algae, has demonstrated a significant capacity to reverse cisplatin resistance in ovarian cancer cells by strategically remodeling the tumor microenvironment. nih.govnih.gov Research indicates that the overexpression of extracellular matrix protein-1 (ECM1) is a key factor in promoting cisplatin resistance in cancer cells. nih.gov Furthermore, the secretion of ECM1 by cancer cells can trigger the transformation of normal fibroblasts (NFs) into cancer-associated fibroblasts (CAFs), which are crucial components of the tumor microenvironment that contribute to tumor progression and chemoresistance. nih.govoaepublish.com

The transcriptional regulation of the ECM1 gene is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Wentilactone A exerts its effect by inhibiting this pathway. Specifically, it suppresses the phosphorylation of IKK/IκB, which in turn prevents the activation and nuclear translocation of NF-κB. nih.govnih.gov This blockade of NF-κB signaling leads to a downstream reduction in the expression of ECM1. nih.gov By downregulating ECM1, Wentilactone A not only directly sensitizes cancer cells to cisplatin but also disrupts the remodeling of the tumor microenvironment by preventing the conversion of NFs to CAFs. nih.gov

In preclinical xenograft models of ovarian carcinoma, the combination of Wentilactone A and cisplatin resulted in a more significant reduction in tumor growth compared to either agent administered alone. nih.gov This synergistic effect underscores the potential of Wentilactone A to overcome microenvironment-mediated drug resistance. nih.gov The compound's ability to target both the tumor cells and the surrounding stromal cells represents a promising strategy to counteract the complex mechanisms of cisplatin resistance. nih.govnih.gov

Table 1: Research Findings on Wentilactone A and Cisplatin Resistance

| Finding | Impact on Cisplatin Resistance | Key Molecular Targets | Reference |

|---|---|---|---|

| High ECM1 expression promotes cisplatin resistance. | Wentilactone A reverses this resistance. | ECM1, NF-κB | nih.govnih.gov |

| Secreted ECM1 transforms Normal Fibroblasts (NFs) into Cancer-Associated Fibroblasts (CAFs). | Wentilactone A inhibits this transformation. | ECM1 | nih.gov |

| NF-κB regulates ECM1 transcription. | Wentilactone A inhibits NF-κB activation. | IKK/IκB, NF-κB | nih.govnih.gov |

| Combination therapy in xenograft models showed enhanced tumor growth suppression. | Wentilactone A potentiates the effect of cisplatin. | N/A | nih.gov |

Comparative Mechanistic Analysis with Existing Chemotherapeutic Agents and Related Natural Products

The mechanism of action of Wentilactone A distinguishes it from conventional chemotherapeutic agents like cisplatin and positions it uniquely among related natural products.

Comparison with Cisplatin:

Cisplatin, a cornerstone of chemotherapy, primarily exerts its cytotoxic effects by forming DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis. mdpi.comresearchgate.net Resistance to cisplatin can arise through various mechanisms, including increased DNA repair, reduced drug accumulation, and alterations in apoptotic pathways. researchgate.net In contrast, Wentilactone A does not directly target DNA. Instead, its primary mechanism involves the modulation of specific signaling pathways that contribute to cell proliferation and survival, such as the Ras/Raf/ERK and NF-κB pathways. nih.govresearchgate.netresearchgate.net

A key distinction lies in their interaction with the tumor microenvironment. While cisplatin's efficacy can be hampered by the protective milieu created by CAFs and the extracellular matrix, Wentilactone A actively remodels this environment to overcome resistance. nih.govoaepublish.com It achieves this by inhibiting the NF-κB/ECM1 axis, thereby preventing the formation of a supportive microenvironment for tumor cells. nih.govnih.gov This suggests a complementary, rather than redundant, mechanism of action when used in combination with cisplatin.

Comparison with Related Natural Products:

Wentilactone A belongs to the family of sesterterpenoids, a class of natural products known for their diverse biological activities. nih.gov Its mechanism shows both similarities and differences when compared to other bioactive natural compounds.

Asperolide A and B: These compounds, also isolated from Aspergillus wentii, share a similar sesterterpenoid scaffold with Wentilactone A. tandfonline.com Like Wentilactone A, they have been shown to inhibit cancer cell proliferation. researchgate.net Asperolide A, for instance, has been found to prevent bone metastasis of breast cancer cells via the PI3K/AKT/mTOR pathway and induce G2/M arrest through the Ras/c-Raf/MEK/ERK signaling pathway in lung cancer models. researchgate.net This highlights a common theme among these related compounds of targeting key oncogenic signaling cascades.

Terrecyclic Acid A: This fungal metabolite, like Wentilactone A, exhibits antitumor properties. However, its mechanism involves the induction of reactive oxygen species (ROS) and interaction with intracellular cysteine residues, leading to oxidative stress-induced cytotoxicity. While Wentilactone A has also been associated with ROS accumulation in some cancer cell lines, its primary described mechanism revolves around the inhibition of specific kinase pathways. researchgate.net

6-Gingerol: This natural polyphenol from ginger has been shown to induce apoptosis in cancer cells by inhibiting the proteasome and reactivating p53. oncotarget.com It can also potentiate the cytotoxic effects of cisplatin through the induction of oxidative stress and DNA damage. oncotarget.com While both 6-Gingerol and Wentilactone A can sensitize cells to cisplatin, their primary molecular targets and pathways differ significantly.

The mechanistic profile of Wentilactone A, characterized by its dual action on tumor cell signaling and microenvironment remodeling, provides a strong rationale for its further development, particularly in combination therapies to overcome chemoresistance.

Table 2: Comparative Mechanistic Overview

| Compound | Primary Mechanism of Action | Impact on Tumor Microenvironment | Key Molecular Targets |

|---|---|---|---|

| Wentilactone A | Inhibition of IKK/IκB/NF-κB and Ras/Raf/ERK pathways. nih.govresearchgate.net | Inhibits NF-κB/ECM1 signaling, preventing CAF transformation. nih.govnih.gov | IKK/IκB, NF-κB, HRas-GTP. nih.govresearchgate.net |

| Cisplatin | Forms DNA adducts, inhibiting DNA replication and transcription. mdpi.comresearchgate.net | Efficacy can be reduced by the tumor microenvironment. oaepublish.com | DNA. mdpi.com |

| Asperolide A | Inhibition of PI3K/AKT/mTOR and Ras/c-Raf/MEK/ERK pathways. researchgate.net | Not explicitly detailed. | PI3K, AKT, mTOR, Ras, c-Raf. researchgate.net |

| Terrecyclic Acid A | Induction of ROS and oxidative stress. | Not explicitly detailed. | Intracellular cysteine residues. |

| 6-Gingerol | Proteasome inhibition, p53 reactivation, induction of oxidative stress. oncotarget.com | Not explicitly detailed. | Proteasome, p53. oncotarget.com |

Computational and Biophysical Approaches in Wentilactone a Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting how a ligand, such as Wentilactone A, interacts with a protein target at the atomic level.

Molecular docking analyses have been pivotal in identifying the direct binding target of Wentilactone A. nih.govresearchgate.net Research has shown that Wentilactone A likely binds to HRas, a key protein in cellular signaling pathways, specifically when it is in its active, GTP-bound state (HRas-GTP). nih.govnih.gov

Using the 3D structural model of HRas-GTP obtained from the Protein Data Bank (PDB ID: 4DLR), docking simulations predicted that Wentilactone A situates itself within the GTP-binding site. nih.gov The analysis revealed specific, stable interactions: the hydroxyl oxygen atoms of Wentilactone A are predicted to form two O-H hydrogen bonds with the amino acid residues Lys117 and Lys147 of the HRas-GTP protein. nih.gov This interaction was calculated to have a strong binding energy of -145.53 kcal/mol. nih.gov

Conversely, docking simulations with the inactive, GDP-bound form of HRas (PDB ID: 3KUD) showed that while Wentilactone A could enter the GDP-binding cavity, it did not form any hydrogen bonds, suggesting a less stable or specific interaction. nih.gov These computational findings strongly indicated that Wentilactone A selectively targets and binds to the active form of the HRas protein, leading to an accumulation of HRas-GTP and subsequent over-activation of its downstream signaling pathways. nih.govresearchgate.netnih.gov

| Parameter | Wentilactone A with HRas-GTP | Wentilactone A with HRas-GDP |

| PDB ID | 4DLR | 3KUD |

| Binding Location | GTP-binding site | GDP-binding cavity |

| Key Interactions | Two O-H hydrogen bonds | No hydrogen bonds formed |

| Interacting Residues | Lys117, Lys147 | N/A |

| Binding Energy | -145.53 kcal/mol | Not specified |

While direct docking predicts the binding of a known compound to a known target, inverse docking is a computational strategy used to identify potential molecular targets for a given bioactive compound across a large library of protein structures. nih.gov This approach is particularly valuable in the early stages of drug discovery for identifying the primary targets of novel compounds.

In the context of related compounds, such as Wentilactone B, inverse docking (INVDOCK) analysis has been successfully employed. nih.gov The results from these analyses suggested that Wentilactone B could bind to Ras-GTP, a finding that was later confirmed by biophysical methods. nih.gov This application demonstrates the power of inverse docking to screen for and identify protein targets for complex natural products, thereby guiding further experimental validation and mechanistic studies.

Biophysical Validation of Molecular Interactions

Following computational predictions, biophysical techniques are essential for validating the direct binding between a small molecule and its protein target. These methods provide quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govresearchgate.netnih.gov It has been used to experimentally confirm the direct binding of Wentilactone A to the HRas protein, validating the predictions from molecular docking studies. nih.govnih.gov

In these experiments, SPR biosensor analysis demonstrated that Wentilactone A binds directly and specifically to the active HRas-GTP form. nih.gov The results showed a significant and dose-dependent increase in the response unit when different concentrations of Wentilactone A were passed over a sensor chip with immobilized HRas-GTP. nih.gov This interaction was characterized by a dissociation constant (KD) of 15.7 μM, indicating a specific binding affinity. nih.gov In contrast, no binding response was detected between Wentilactone A and the inactive HRas-GDP protein, which corroborates the computational prediction that Wentilactone A selectively recognizes the active conformation of HRas. nih.gov

Bioinformatics Approaches for Target Gene and Pathway Discovery

Once a direct molecular target like HRas is identified and validated, bioinformatics tools and databases can be utilized to explore the broader biological context, including associated genes and signaling pathways. The identification of the Wentilactone A and HRas-GTP interaction serves as a critical entry point for this pathway analysis.

Research has shown that the binding of Wentilactone A to HRas-GTP leads to the excessive activation of the Ras/Raf/ERK signaling pathway. nih.govnih.gov This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The over-activation of this pathway by Wentilactone A was found to ultimately induce G2/M phase cell cycle arrest and apoptosis through the p53-p21 axis. nih.govnih.gov Furthermore, other studies have implicated Wentilactone A in modulating different signaling pathways, including the IKK/IκB/NF-κB pathway, which plays a role in cisplatin (B142131) resistance in cancer cells. nih.gov These discoveries, stemming from the initial target identification, highlight how bioinformatics and pathway analysis are crucial for constructing a comprehensive understanding of the compound's mechanism of action.

Preclinical Efficacy and Selectivity Studies of Wentilactone a

In vitro Efficacy in Human Cancer Cell Lines

The cytotoxic activity of Wentilactone A has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of antitumor effects.

Lung Carcinoma Cell Lines (NCI-H460, NCI-H446)

In studies involving human lung carcinoma, Wentilactone A has shown marked inhibitory effects. Specifically, in large cell lung cancer (NCI-H460) and small cell lung cancer (NCI-H446) cell lines, the compound inhibited cell growth in a dose-dependent manner. researchgate.netcanterbury.ac.ukresearchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 5.56 ± 0.89 μM for NCI-H460 cells. researchgate.net Furthermore, clonogenic assays confirmed that Wentilactone A suppressed the ability of single NCI-H460 and NCI-H446 cells to form colonies. researchgate.netresearchgate.net Mechanistic studies revealed that Wentilactone A induces G2/M phase cell cycle arrest and mitochondrial-related apoptosis in these cell lines. researchgate.netnih.govresearchgate.net

Table 1: In vitro Efficacy of Wentilactone A in Lung Carcinoma Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) | Key Findings | Reference |

| NCI-H460 | Large Cell Lung Cancer | 5.56 ± 0.89 | Dose-dependent growth inhibition, suppression of colony formation, induction of G2/M arrest and apoptosis. | researchgate.netcanterbury.ac.ukresearchgate.net |

| NCI-H446 | Small Cell Lung Cancer | Not explicitly stated | Dose-dependent growth inhibition, suppression of colony formation, induction of G2/M arrest and apoptosis. | researchgate.netcanterbury.ac.uk |

Small Cell Lung Cancer Cell Lines (NCI-H1688, LTEP-sm)

The efficacy of Wentilactone A extends to other small cell lung cancer (SCLC) cell lines, including NCI-H1688 and LTEP-sm. nih.gov In these cell lines, Wentilactone A was shown to inhibit cell growth and induce apoptosis. nih.gov Flow cytometry analysis demonstrated a significant increase in both early and late apoptotic cells in NCI-H446, NCI-H1688, and LTEP-sm cells following treatment with Wentilactone A. nih.gov

Ovarian Cancer Cell Lines (A2780cis)

In the context of ovarian cancer, Wentilactone A has been investigated for its ability to overcome cisplatin (B142131) resistance, a major challenge in treatment. nih.govviamedica.pl Studies on the cisplatin-resistant ovarian cancer cell line A2780cis showed that Wentilactone A reduced cell proliferation in a dose-dependent manner. nih.gov The IC50 value of cisplatin in A2780cis cells was 14.03 μM, and while the specific IC50 for Wentilactone A alone was not provided, it was shown to significantly enhance the cytotoxicity of cisplatin. nih.gov The combination of a low concentration of Wentilactone A (0.25 μM) with cisplatin reduced the IC50 of cisplatin in A2780cis cells to 5.18 μM. mdpi.com

Hepatocellular Carcinoma Cell Lines (SMMC-7721)

While direct studies on Wentilactone A in the hepatocellular carcinoma cell line SMMC-7721 are limited in the provided search results, a related compound, Wentilactone B, has been shown to suppress the growth of SMMC-7721 cells. nih.govkisti.re.kr It induces G2/M phase arrest and apoptosis in these cells. nih.gov Given the structural similarities, this suggests a potential area for further investigation into Wentilactone A's efficacy in liver cancer. researchgate.net

In vivo Efficacy in Xenograft Tumor Models

The antitumor activity of Wentilactone A has been further validated in in vivo studies using xenograft mouse models.

Assessment of Tumor Growth Inhibition in Mouse Models

In nude mice bearing xenografts of NCI-H460 and NCI-H446 lung cancer cells, administration of Wentilactone A led to a dose-dependent suppression of tumor growth. researchgate.netresearchgate.net For NCI-H460 xenografts, inhibitory rates of 48.71%, 85.11%, and 95.58% were observed. researchgate.net In the NCI-H446 xenograft model, the inhibitory rates were 33.78%, 80.84%, and 87.12%. researchgate.net These studies demonstrated a significant reduction in tumor volume and mass in the treated groups compared to the vehicle control groups. researchgate.net

Similarly, in an ovarian cancer xenograft model using A2780cis cells, while Wentilactone A alone suppressed tumor growth, the combination with cisplatin showed a more pronounced effect, significantly reducing tumor weights. nih.govmdpi.com The inhibitory rate for the combined treatment in A2780cis xenografts was 92.87%. nih.govmdpi.com

In a xenograft model using NCI-H446 cells, Wentilactone A treatment also resulted in a significant reduction in tumor weight and volume. spandidos-publications.com

Table 2: In vivo Efficacy of Wentilactone A in Xenograft Models

| Xenograft Model | Cancer Type | Key Findings | Reference |

| NCI-H460 | Large Cell Lung Cancer | Dose-dependent tumor growth inhibition (up to 95.58%). | researchgate.net |

| NCI-H446 | Small Cell Lung Cancer | Dose-dependent tumor growth inhibition (up to 87.12%). | researchgate.net |

| A2780cis | Ovarian Cancer | Tumor growth suppression, significant reduction in tumor weight in combination with cisplatin (92.87% inhibition). | nih.govmdpi.com |

Confirmation of Molecular Mechanisms in Xenograft Tumor Tissues

In vivo studies utilizing xenograft tumor models have been instrumental in confirming the molecular mechanisms of Wentilactone A observed in vitro. Research demonstrates that Wentilactone A suppresses tumor growth by modulating several key signaling pathways within the tumor tissue. researchgate.netnih.gov

In xenograft models of human lung carcinoma (NCI-H460), treatment with Wentilactone A was found to excessively activate the Ras/Raf/ERK/p53-p21 pathway, a mechanism consistent with in vitro findings. researchgate.netnih.gov Molecular docking analyses suggest that Wentilactone A binds to HRas-GTP, leading to its accumulation and subsequent over-activation of the downstream signaling cascade. researchgate.netnih.gov This direct binding and the resulting pathway activation were confirmed in the tumor tissues from the in vivo experiments. researchgate.netnih.gov

Further investigations in ovarian cancer xenografts revealed that Wentilactone A targets the NF-κB signaling pathway. mdpi.comnih.gov In tumor tissues from mice, Wentilactone A treatment inhibited the phosphorylation of IκBα and IKKα/β. mdpi.com This action blocks the activation of NF-κB, which in turn suppresses the expression of Extracellular Matrix Protein-1 (ECM1) and the NF-κB subunit p65. mdpi.comnih.gov Immunohistochemical analysis of these xenograft tissues confirmed a significant reduction in ECM1 and p65 expression following treatment. mdpi.com

Additionally, studies on small cell lung cancer (SCLC) xenografts have identified Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) as a molecular target of Wentilactone A. nih.gov Treatment with Wentilactone A resulted in lower mRNA and protein levels of AKR1C1 in the xenograft tumor tissues. nih.gov This is significant as high expression of the AKR1C1 gene has been associated with the progression and poor prognosis of lung cancer. nih.gov The compound is believed to inhibit AKR1C1 expression through the IGF-1R/IRS1/PI3K/AKT/Nrf2 signaling pathway. researchgate.net

Table 1: Summary of Molecular Targets of Wentilactone A in Xenograft Tissues

| Tumor Model | Molecular Target/Pathway | Observed Effect in Tumor Tissue | Reference |

|---|---|---|---|

| Human Lung Carcinoma (NCI-H460) | Ras/Raf/ERK/p53-p21 | Excessive activation of the pathway, accumulation of HRas-GTP. | researchgate.net, nih.gov |

| Ovarian Cancer | NF-κB/ECM1 | Inhibition of IKKα/β and IκBα phosphorylation; decreased expression of p65 and ECM1. | mdpi.com, nih.gov |

Selectivity Evaluation in Normal Cell Lines

A crucial aspect of a potential anticancer agent is its selectivity, meaning its ability to target cancer cells while sparing normal, healthy cells. Studies on Wentilactone A have demonstrated a significant selective toxicity toward cancer cells. researchgate.net

The effect of Wentilactone A on the proliferation of normal human cells has been evaluated using Human Umbilical Vein Endothelial Cells (HUVECs). Research shows that Wentilactone A does not markedly inhibit the proliferation of HUVECs, even at concentrations that are highly effective against cancer cells. researchgate.netresearchgate.net

In one study, while Wentilactone A showed potent growth inhibition in human lung carcinoma cell lines NCI-H460 and NCI-H446, its effect on HUVEC viability was minimal. researchgate.net This selective action highlights its potential as a targeted antitumor agent with a favorable therapeutic window. researchgate.net

Table 2: Proliferation Inhibition of Wentilactone A in Cancer vs. Normal Cells

| Cell Line | Cell Type | IC₅₀ Value (µM) | Observation | Reference |

|---|---|---|---|---|

| NCI-H460 | Human Lung Carcinoma | 5.56 | Significant inhibitory effect. | researchgate.net, researchgate.net |

| NCI-H446 | Human Lung Carcinoma | 1.90 | Significant inhibitory effect. | researchgate.net, researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Wentilactone A |

| Cisplatin |

| Extracellular Matrix Protein-1 (ECM1) |

| p-p65 |

| p-IκBα |

| p-IKKα/β |

| HRas-GTP |

| Raf |

| ERK |

| p53 |

| p21 |

| Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) |

| IGF-1R |

| IRS1 |

| PI3K |

| AKT |

Future Research Directions and Translational Potential Preclinical Perspective

Strategic Development of Wentilactone A as a Preclinical Drug Candidate

The transition from a promising laboratory discovery to a clinical trial candidate is a multifaceted process known as preclinical development. nih.gov This phase involves a series of laboratory-based studies to assess the safety and efficacy of a compound before it can be tested in humans. ppd.com Wentilactone A has been identified as a promising, potent, and selective antitumor drug candidate, particularly for lung cancer. researchgate.netnih.gov

Initial in vivo studies have shown that Wentilactone A can suppress tumor growth effectively without causing significant adverse toxicity, a crucial characteristic for a preclinical candidate. researchgate.netmdpi.com The strategic development plan for Wentilactone A should build upon these findings. Key activities in this stage include identifying lead candidates from initial hits, scaling up the synthesis process, developing stable formulations, and determining the optimal route of administration. nih.gov Comprehensive pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, toxicology and safety pharmacology studies are required to identify potential target organs for adverse effects and to establish a therapeutic index, which is vital for determining the initial starting doses in future clinical trials. nih.gov These pivotal safety studies must adhere to Good Laboratory Practices (GLP) to ensure the reliability and integrity of the data for regulatory submissions. ppd.com

Advanced Exploration of Undiscovered Mechanisms and Off-Target Effects

While significant progress has been made in elucidating the primary mechanisms of action of Wentilactone A, a deeper exploration is warranted to fully understand its therapeutic potential and potential liabilities. Current research indicates that Wentilactone A exerts its anticancer effects through multiple pathways.

One of its primary known mechanisms is the induction of G2/M phase cell cycle arrest and mitochondrial-related apoptosis. researchgate.netmdpi.comnih.gov This is mediated by the accumulation of HRas-GTP, leading to the excessive activation of the Ras/Raf/ERK/p53-p21 signaling pathway. researchgate.netnih.gov Molecular docking and surface plasmon resonance (SPR) analyses have confirmed a direct binding affinity between Wentilactone A and HRas-GTP. researchgate.net

Further research has identified additional targets and pathways:

In small cell lung cancer (SCLC), Wentilactone A targets the AKR1C1 gene, influencing the IGF-1R/IRS1/PI3K/AKT/Nrf2/FLIP/Caspase-3 signaling cascade to induce apoptosis. nih.gov

In ovarian cancer, it has been shown to reverse cisplatin (B142131) resistance by inhibiting the IKK/IκB/NF-κB signaling pathway, which in turn suppresses the expression of extracellular matrix protein-1 (ECM1). mdpi.comnih.gov

Future research should employ advanced techniques like reverse screening and computational target fishing to identify potential "off-target" effects. frontiersin.org These in silico methods, including reverse docking, can predict other proteins that Wentilactone A might bind to, providing insights into undiscovered mechanisms or potential sources of toxicity. frontiersin.org This comprehensive approach is crucial for building a complete biological profile of the compound.

Design and Evaluation of Synergistic Combinations in Preclinical Models

Combining therapeutic agents is a cornerstone of modern cancer therapy, aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity. The known mechanisms of Wentilactone A suggest several promising synergistic combinations for preclinical evaluation.

Given its ability to reverse cisplatin resistance in ovarian cancer cells by targeting the NF-κB/ECM1 signaling pathway, the combination of Wentilactone A and cisplatin is a logical avenue for investigation. mdpi.comnih.gov Such a combination could potentially resensitize resistant tumors to conventional chemotherapy. Similarly, since Wentilactone A modulates the Nrf2 pathway, combining it with other chemotherapeutic agents like doxorubicin, etoposide, or 5-fluorouracil (B62378) could be beneficial, as NRF2 inhibitors have been shown to sensitize lung cancer cells to these drugs. nih.govnih.gov Preclinical studies should be designed to evaluate these combinations in various cancer models, assessing for synergistic effects on tumor growth inhibition and apoptosis induction. dntb.gov.ua

Continued Development of Novel Analogues with Improved Efficacy or Specificity

While Wentilactone A shows promise, the synthesis of novel analogues offers the opportunity to improve its pharmacological properties. researchgate.net The goals of such medicinal chemistry efforts typically include enhancing potency, increasing selectivity, improving solubility and bioavailability, and reducing potential toxicity. researchgate.netnih.gov

The first total syntheses of Wentilactone A and its related compound, Wentilactone B, have been successfully reported. rsc.org A key achievement of this work is the use of a common precursor, 3β-hydroxydilactone 6, which can be derived from the (S)-Wieland–Miescher ketone. rsc.org This synthetic strategy facilitates the creation of various derivatives with modifications on the A-ring, providing a platform for generating a library of novel analogues. rsc.org By synthesizing and screening these new compounds, it may be possible to identify analogues with superior preclinical characteristics, such as enhanced ability to penetrate the blood-brain barrier or more potent inhibition of specific cancer cell lines. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the design of these next-generation compounds. mdpi.com

Scalable Bioproduction Methods for Research and Potential Preclinical Development

A reliable and scalable supply of Wentilactone A is essential for extensive preclinical research and any future development. As a fungal secondary metabolite, production yields through fermentation can be a significant bottleneck. dntb.gov.uadntb.gov.ua Research has shown that Wentilactone A is produced by the marine-derived fungus Aspergillus dimorphicus, but often in low quantities under standard static culture conditions. dntb.gov.uau-szeged.hu

To address this, several strategies can be pursued. Optimization of fermentation conditions is a primary approach. Using methodologies like response surface methodology to systematically vary parameters such as pH, temperature, and nutrient composition can significantly boost production. dntb.gov.ua One study demonstrated an approximate 11-fold increase in the yields of Wentilactone A (to 13.4 mg/L) through such optimization. dntb.gov.ua The use of small-molecule elicitors has also been found to stimulate production. dntb.gov.ua

Beyond fermentation optimization, genetic engineering of the producing fungal strains holds transformative potential. dntb.gov.ua Techniques like CRISPR-Cas9 can be used to modify the biosynthetic gene clusters responsible for Wentilactone A production to enhance yields. dntb.gov.uamdpi.com Furthermore, developing efficient and scalable purification methods is critical. Techniques like centrifugal partition chromatography (CPC) have been highlighted as robust methods for purifying fungal secondary metabolites and could be adapted for Wentilactone A. u-szeged.hu

Q & A

Q. What are the key structural features of Wentilactone A, and how are they characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Wentilactone A’s structure is primarily elucidated via nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for connectivity) and X-ray crystallography for stereochemical confirmation. Key steps include:

- Sample Preparation : High-purity isolation (>95%) using column chromatography (silica gel, gradient elution) .

- Spectroscopic Analysis : Assign δ<sup>13</sup>C and <sup>1</sup>H NMR signals to functional groups (e.g., lactone rings, hydroxyls) and compare with literature data .

- Crystallography : Single-crystal X-ray diffraction to resolve absolute configuration. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What are the standard protocols for isolating Wentilactone A from natural sources, and what challenges arise in scaling these methods?

- Methodological Answer : Isolation typically involves:

- Extraction : Solvent partitioning (e.g., ethyl acetate for medium-polarity compounds) .

- Chromatography : Repeated HPLC (C18 columns, acetonitrile-water mobile phase) to resolve co-eluting analogues.

Challenges include low natural abundance (<0.01% dry weight) and structural similarity to Wentilactone B/C, requiring high-resolution MS/MS for differentiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxic IC50 variability) for Wentilactone A across studies?

- Methodological Answer : Contradictions often stem from:

- Purity Issues : Validate compound integrity via HPLC-UV/ELSD and quantitative NMR (qNMR) .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .

- Statistical Robustness : Use ANOVA with post-hoc tests to assess inter-study variability. Meta-analysis of raw datasets (if available) can identify confounding factors .

Q. What experimental design strategies optimize the enantioselective synthesis of Wentilactone A to improve yield and stereochemical fidelity?

- Methodological Answer : Key strategies include:

- Chiral Catalysts : Asymmetric aldol reactions using proline-derived organocatalysts (e.g., 20 mol% L-proline, >80% ee) .

- Reaction Monitoring : In-situ FTIR to track lactonization kinetics.

- Yield Optimization : DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading. Recent studies achieved 45% yield via microwave-assisted synthesis (100°C, DMF, 30 min) .

Q. How should researchers design a mechanistic study to investigate Wentilactone A’s inhibition of NF-κB signaling in inflammatory models?

- Methodological Answer : A robust design includes:

- In Vitro Models : LPS-stimulated RAW264.7 macrophages, measuring TNF-α/IL-6 via ELISA .

- Pathway Mapping : siRNA knockdown of IκBα to confirm target specificity.

- Dose-Response Curves : IC50 determination with 95% confidence intervals.

- Controls : Co-treatment with Bay 11-7082 (NF-κB inhibitor) to validate assay reliability .

Key Considerations for Rigorous Research

- Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplemental materials .

- Data Contradictions : Use funnel plots or sensitivity analyses to assess publication bias in meta-studies .

- Ethical Reporting : Disclose negative results (e.g., failed syntheses) to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.